molecular formula C12H24N2O2 B3014820 Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate CAS No. 2248290-37-9

Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate

Cat. No.: B3014820
CAS No.: 2248290-37-9
M. Wt: 228.336
InChI Key: MODBHXQSEMIVJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. The tert-butyl group and the methyl group attached to the piperazine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-2-piperazin-1-ylpropanoate typically involves the reaction of piperazine with tert-butyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for investigating the interactions of piperazine-containing molecules with biological targets such as enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be used as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-piperazin-1-ylpropanoate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

  • Tert-butyl 2-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 2-methyl-2-(piperidin-1-yl)propanoate
  • Tert-butyl 2-methyl-2-(4-methylpiperazin-1-yl)propanoate

Comparison: Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is unique due to its specific substitution pattern on the piperazine ring. The presence of both tert-butyl and methyl groups provides distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-methyl-2-piperazin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)12(4,5)14-8-6-13-7-9-14/h13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODBHXQSEMIVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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